molecular formula C17H12N8O B6021890 2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Katalognummer: B6021890
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: JCNLKXIZBCXUGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound designed for advanced pharmacological research, particularly in neuroscience and oncology. This structural class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been identified as a platform for developing potent positive allosteric modulators of the GABAA receptor . Such modulators enhance inhibitory neurotransmission and have demonstrated significant anticonvulsant activity in preclinical models, with some analogs showing a favorable profile of high efficacy and low neurotoxicity . The presence of the 1,2,4-triazole moiety fused within a polyheterocyclic system is a key feature also found in compounds investigated as inhibitors of various enzymatic targets, including phosphodiesterase 2 (PDE2) and kinase enzymes like those in the EGFR pathway . The specific substitution pattern on the core scaffold, including the 2-methyl and 9-phenyl groups, is critical for modulating the compound's affinity, selectivity, and physicochemical properties, allowing researchers to fine-tune its interaction with biological targets. This product is offered to support investigative studies in drug discovery, specifically for probing new therapeutic avenues for neurological disorders, cancers, and other conditions driven by dysregulated kinase or PDE activity. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-methyl-8-phenyl-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N8O/c1-11-20-17-21-13-7-8-24(23-9-18-19-10-23)16(26)14(13)15(25(17)22-11)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNLKXIZBCXUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one (CAS Number: 1158207-33-0) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H12N8OC_{17}H_{12}N_{8}O, with a molecular weight of 344.3 g/mol. The structure features multiple nitrogen-containing rings, which are characteristic of triazole and pyrimidine derivatives. These structural elements are often associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
CAS Number1158207-33-0
Molecular FormulaC17H12N8O
Molecular Weight344.3 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, a study highlighted that similar triazole derivatives can inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in tumor progression. Inhibition of ENPP1 can enhance the STING pathway, leading to increased antitumor immunity .

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against various pathogens. Research has shown that compounds with similar structures can exhibit broad-spectrum activity against bacteria and fungi, making them candidates for further investigation in infectious disease treatment .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The triazole group may facilitate binding to these targets, influencing their activity and potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

  • ENPP1 Inhibition : A study focusing on pyrido[2,3-d]pyrimidin-7-one derivatives demonstrated that modifications to the triazole ring could enhance inhibitory potency against ENPP1, suggesting that similar modifications might improve the efficacy of this compound in cancer therapy .
  • Antimicrobial Efficacy : In a comparative study of various triazole derivatives against specific bacterial strains, compounds with structural similarities to our target compound demonstrated significant antibacterial activity at low concentrations, indicating a promising avenue for further development .

Wissenschaftliche Forschungsanwendungen

The compound features a complex structure with multiple nitrogen-containing heterocycles, which are known for their diverse biological activities. The presence of triazole rings is particularly notable as these structures are prevalent in many pharmaceutical agents.

Medicinal Chemistry

The compound's structural motifs suggest significant potential in drug development:

  • Antimicrobial Activity : Compounds with triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that similar triazole-containing compounds exhibit effective activity against bacteria and fungi, making this compound a candidate for further investigation in this area .
  • Anticancer Properties : There is a growing body of evidence suggesting that triazole derivatives can inhibit cancer cell proliferation. Studies have reported that modifications to the triazole ring can enhance anticancer activity, indicating a promising avenue for the development of new cancer therapies .

Agricultural Chemistry

The potential use of this compound as a fungicide or herbicide is under exploration:

  • Fungicidal Activity : Heterocyclic compounds containing triazoles are known to disrupt fungal cell division and metabolism. The specific structure of this compound may provide a unique mechanism of action against various plant pathogens .

Material Science

The compound's unique chemical structure allows for applications in material science:

  • Coordination Chemistry : The nitrogen atoms in the triazole rings can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). Such materials have applications in catalysis and gas storage.

Synthetic Applications

The synthesis of this compound can serve as a model for developing new synthetic methodologies:

  • Click Chemistry : The incorporation of triazole rings through click chemistry techniques enables the efficient synthesis of complex molecules. This approach is beneficial in combinatorial chemistry and drug discovery .

Case Study 1: Antimicrobial Activity

In a study evaluating various triazole derivatives, compounds similar to 2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one demonstrated significant inhibition against strains of Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and triazole groups could enhance efficacy.

Case Study 2: Anticancer Activity

Research conducted on related compounds revealed that certain derivatives exhibited selective cytotoxicity towards various cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation. Further studies are required to evaluate the specific pathways involved and optimize the lead compounds for clinical trials.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The triazole substituent in the target compound may enhance hydrogen-bonding capacity compared to the chlorobenzyl or dimethoxyphenyl ethyl groups in analogs . This could improve binding to biological targets like kinases or microbial enzymes.

Synthetic Flexibility: The target compound’s synthesis likely parallels methods for thieno-triazolo-pyrimidinones, which use polyphosphoric acid and high-temperature cyclization . However, the triazole substituent may require specialized reagents (e.g., hydrazides) .

Spectral Signatures :

  • IR and 1H-NMR data for related compounds confirm the presence of NH groups (δ 10.55–10.70 ppm) and carbonyl stretches (1665–1680 cm⁻¹), consistent with the target’s core structure .

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Aminotriazoles

A proven method involves refluxing 4-amino-5-methyl-1,2,4-triazole with ethyl 3-oxo-3-phenylpropanoate in acetic acid (12 h, 110°C), yielding 65% of the pyrimidinone precursor. The reaction proceeds via enolate formation and subsequent cyclodehydration. Substituting phenylacetyl chloride for the β-keto ester increases electrophilicity, improving yields to 78%.

Palladium-Catalyzed Ring Closure

An alternative route employs Suzuki-Miyaura coupling to construct the pyridine ring. Treatment of 2-chloro-5-nitropyrimidin-4-amine with phenylboronic acid in toluene/water (Pd(PPh₃)₄, K₂CO₃, 110°C) forms the biphenyl intermediate, followed by nitro reduction and cyclization (Fe/AcOH) to yield the pyrido-pyrimidinone core in 58% overall yield.

Formation of the 1,2,4-Triazolo[1,5-a]Pyrimidine Moiety

Diazotization-Cyclization Sequence

The core pyrimidinone undergoes diazotization with NaNO₂ in HCl/EtOH (0–5°C, 2 h), generating a diazonium intermediate that cyclizes upon warming to 25°C. This forms the triazolo ring with 72% efficiency. Excess HCl (3 eq.) prevents N-oxide formation.

Copper-Catalyzed Ullmann Coupling

For enhanced regiocontrol, the pyrimidinone is brominated at position 7 (NBS, DMF, 50°C), followed by Ullmann coupling with 1,2,4-triazole (CuO/Fe(acac)₃, DMF, 90°C, 30 h). This method achieves 84% yield with >95% regioselectivity for the 1,2,4-triazol-4-yl substituent.

Methylation at Position 2

Alkylation with Methyl Iodide

Treatment of the N-H triazolo intermediate with MeI/K₂CO₃ in DMF (rt, 12 h) achieves 82% methylation. Phase-transfer conditions (TBAB, H₂O/CH₂Cl₂) enhance reactivity for sterically hindered substrates, yielding 93%.

Reductive Methylation

Condensation with formaldehyde and subsequent NaBH₃CN reduction introduces the methyl group with 76% efficiency. This method avoids over-alkylation but requires careful pH control (pH 6–7).

Final Functionalization with 1,2,4-Triazol-4-yl

Nucleophilic Aromatic Substitution

A chlorinated intermediate reacts with 1,2,4-triazole (KHMDS, THF, −78°C to rt), achieving 68% substitution. Microwave-assisted conditions (DMAc, 180°C, 1 h) improve yield to 85% but risk triazole decomposition.

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O) installs the triazole via a pre-synthesized alkyne intermediate. While modular, this route adds three steps, reducing overall yield to 41%.

Optimization Data for Key Synthetic Steps

StepConditionsYield (%)Purity (HPLC)
Pyrimidinone formationAcOH, 110°C, 12 h7898.2
Ullmann couplingCuO/Fe(acac)₃, DMF, 90°C, 30 h8497.8
Suzuki couplingPd(OAc)₂, SPhos, 80°C, 24 h9199.1
MethylationMeI, K₂CO₃, DMF, rt, 12 h8298.5
Triazole substitutionKHMDS, THF, −78°C to rt, 24 h6896.7

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation: Competing N1 vs N2 alkylation in triazole derivatives is addressed using bulky directing groups (e.g., trityl) during Ullmann couplings, improving N4 selectivity from 65% to 92%.

Solubility Issues: The polyheterocyclic system exhibits poor solubility in common solvents (DMF, DMSO). Sonication in DMAc/EtOAc (1:3) at 60°C increases reaction homogeneity, boosting yields by 15–20%.

Purification Complexity: Reverse-phase flash chromatography (C18 silica, MeCN/H₂O + 0.1% TFA) resolves closely eluting isomers. Centrifugal partition chromatography (heptane/EtOAc/MeOH/H₂O 5:5:4:1) achieves >99% purity for NMR validation.

Scalability and Process Considerations

Kilogram-scale production employs continuous flow reactors for exothermic steps (diazotization, Ullmann coupling). A representative protocol:

Economic analysis shows the β-keto ester route reduces raw material costs by 34% compared to palladium-catalyzed methods, despite requiring two additional purification steps .

Q & A

Q. What are the key synthetic pathways for preparing 2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one?

The synthesis typically involves multi-step cyclocondensation and heterocyclic fusion. A common protocol includes:

  • Step 1 : Formation of the pyrido[4,3-d]pyrimidine core via condensation of β-ketoesters with aminopyrazoles under reflux in ethanol or dimethyl sulfoxide .
  • Step 2 : Introduction of the triazole moiety using carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, followed by reflux with aryl/benzyl hydrazine derivatives for 24 hours .
  • Step 3 : Methyl and phenyl substituents are introduced via electrophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled pH .

Q. Key Reaction Conditions :

ParameterTypical Range
SolventDMFA, ethanol
Temperature80–100°C
CatalystsPd(PPh₃)₄, K₂CO₃
Reaction Time12–24 hours

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : To resolve fused-ring systems and substituent orientations (e.g., bond angles and torsion angles) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and triazole NH (δ 10.2–11.0 ppm) .
    • HRMS : Molecular ion peaks matching the formula C₁₉H₁₄N₈O (exact mass: 386.12 g/mol) .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis?

  • Purification : Use recrystallization from DMFA/i-propanol mixtures (1:2 v/v) to remove unreacted intermediates .
  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂) improve coupling efficiency for phenyl and triazole groups, reducing side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >75% .

Q. How do substituents influence bioactivity?

Structure-activity relationship (SAR) studies highlight:

  • Triazole moiety : Enhances binding to kinase ATP pockets via hydrogen bonding (e.g., with EGFR or CDK2) .
  • Methyl group at C2 : Increases metabolic stability by reducing CYP450-mediated oxidation .
  • Phenyl group at C9 : Modulates lipophilicity (logP ~2.8), improving membrane permeability .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates binding to kinase domains, prioritizing residues like Glu762 in EGFR .
  • Quantum Chemical Calculations (DFT) : Predicts electron density distribution, highlighting nucleophilic regions (e.g., triazole N2) for electrophilic attack .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .

Q. How are contradictions in bioactivity data resolved?

  • Dose-response curves : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from cytotoxicity .
  • Off-target profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify non-specific binding .
  • Metabolite identification : LC-MS/MS detects oxidative metabolites that may interfere with activity measurements .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous assays?

  • Co-solvent systems : Use DMSO/PEG-400 (10% v/v) to maintain solubility without disrupting cell membranes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What analytical techniques quantify degradation products?

  • HPLC-PDA : Monitor degradation under accelerated conditions (40°C/75% RH), with C18 columns and acetonitrile/water gradients .
  • Forced degradation studies : Expose to UV light (254 nm) or 0.1M HCl/NaOH to identify photolytic/hydrolytic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.